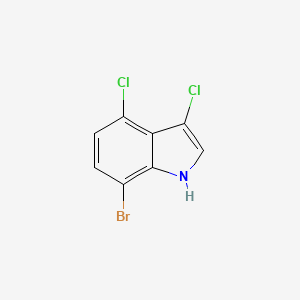

7-Bromo-3,4-dichloro-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

919522-62-6 |

|---|---|

Molekularformel |

C8H4BrCl2N |

Molekulargewicht |

264.93 g/mol |

IUPAC-Name |

7-bromo-3,4-dichloro-1H-indole |

InChI |

InChI=1S/C8H4BrCl2N/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-3,12H |

InChI-Schlüssel |

KEOBQRMMUQVDJU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=C1Cl)C(=CN2)Cl)Br |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 3,4 Dichloro 1h Indole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for 7-Bromo-3,4-dichloro-1H-indole, are not reported in the searched scientific literature. This information is crucial for assigning the positions of protons and carbons on the indole (B1671886) ring system.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

While the theoretical exact mass and molecular weight can be calculated, experimental high-resolution mass spectrometry (HRMS) data to confirm the molecular formula (C₈H₄BrCl₂N) and detailed fragmentation patterns from techniques like EI-MS or ESI-MS for 7-Bromo-3,4-dichloro-1H-indole are not available in published research.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

No experimental Infrared (IR) or Raman spectra are available for 7-Bromo-3,4-dichloro-1H-indole. This data would be necessary to identify characteristic vibrational modes, such as N-H stretching, C-H stretching, and the fingerprint region corresponding to the substituted indole core.

X-ray Crystallography for Solid-State Structural Determination

There are no published reports on the single-crystal X-ray diffraction analysis of 7-Bromo-3,4-dichloro-1H-indole. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular conformation is unavailable. While studies on related structures like 4,7-dichloro-1H-indole-2,3-dione exist, this data cannot be extrapolated to the target compound. vulcanchem.com

Chromatographic Methods for Purity Assessment and Isolation

Specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Gas Chromatography (GC), for the purity assessment and isolation of 7-Bromo-3,4-dichloro-1H-indole have not been documented. Information on retention times, solvent systems, and column types is therefore not available.

Computational and Theoretical Investigations of 7 Bromo 3,4 Dichloro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. mdpi.comresearchgate.net DFT calculations for 7-Bromo-3,4-dichloro-1H-indole have been instrumental in predicting its molecular geometry, analyzing its chemical reactivity, and mapping its electrostatic potential. acs.orgnih.govnih.gov

Prediction of Molecular Geometry and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be predicted. These calculations help in understanding the spatial arrangement of the bromine and chlorine atoms on the indole (B1671886) ring. acs.orgnih.gov For similar halogenated indole systems, the planarity of the indole ring is a key feature, though minor deviations can occur depending on the substituents. researchgate.net The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Table 1: Predicted Geometrical Parameters for a Halogenated Indole Derivative (Example Data)

This table is illustrative. Actual values for 7-Bromo-3,4-dichloro-1H-indole would require specific DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.85 Å |

| Bond Length | C-Cl (C3) | 1.74 Å |

| Bond Length | C-Cl (C4) | 1.73 Å |

| Bond Angle | C6-C7-Br | 120.5° |

| Dihedral Angle | N1-C7-C6-C5 | 179.8° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. irjweb.comlupinepublishers.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. acs.orgirjweb.com A smaller gap suggests higher reactivity. lupinepublishers.com

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including electronegativity, chemical hardness, and electrophilicity index. irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity and potential to participate in chemical reactions. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Example Data)

This table is illustrative. Actual values for 7-Bromo-3,4-dichloro-1H-indole would require specific DFT calculations.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.67 |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites. researchgate.net Red-colored regions on the MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. nih.gov For halogenated compounds, a region of positive potential, known as a "sigma-hole," can exist on the halogen atom, allowing for halogen bonding. nih.govacs.org The MEP map for 7-Bromo-3,4-dichloro-1H-indole would reveal the influence of the electron-withdrawing halogen atoms on the charge distribution of the indole ring. acs.org

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. core.ac.ukunipa.it For 7-Bromo-3,4-dichloro-1H-indole, MD simulations can provide insights into its conformational flexibility and its behavior in a solution. These simulations can reveal how the molecule interacts with solvent molecules and how its conformation might change in different environments, which is crucial for understanding its behavior in biological systems. nih.gov

Quantum Chemical Topology and Bonding Analysis

Quantum chemical topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), are used to analyze the electron density to characterize the chemical bonds within a molecule. acs.org This analysis can provide detailed information about the nature of the covalent and non-covalent interactions, including the carbon-halogen bonds. Another technique, the Localized-Orbital Locator (LOL), which is based on the kinetic-energy density, can also be used to describe the chemical bonding in detail. cdnsciencepub.com Natural Bond Orbital (NBO) analysis is another method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. tandfonline.com

In Silico Prediction of Potential Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net For 7-Bromo-3,4-dichloro-1H-indole, docking studies can be performed with known protein targets of other indole derivatives to predict potential biological activities. acs.orgnih.gov For instance, halogenated indoles have been investigated as potential inhibitors of enzymes like DYRK1A and as having nematicidal and insecticidal activities. researchgate.netmdpi.com Docking simulations can identify key interactions, such as hydrogen bonds and halogen bonds, between the indole derivative and the amino acid residues in the active site of a protein, providing a basis for its potential therapeutic applications. mdpi.comnih.gov

Table 3: Example Molecular Docking Results for a Halogenated Indole with a Protein Target

This table is illustrative and does not represent actual results for 7-Bromo-3,4-dichloro-1H-indole.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.2 | Lys72, Glu91 | Hydrogen Bond |

| Protein Kinase A | -8.2 | Leu173 | Halogen Bond (Br) |

| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

Reactivity and Chemical Transformations of 7 Bromo 3,4 Dichloro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Halogenated Indole (B1671886) Core

Electrophilic aromatic substitution is a characteristic reaction of aromatic systems. researchgate.net For a typical indole, the pyrrole (B145914) ring is more activated towards electrophiles than the benzene (B151609) ring, with the C3 position being the most nucleophilic site. quimicaorganica.org In 7-Bromo-3,4-dichloro-1H-indole, the C3 position is blocked by a chlorine atom. Furthermore, the three halogen substituents exert a strong deactivating effect through their electron-withdrawing inductive properties, rendering the entire heterocyclic system less susceptible to electrophilic attack than unsubstituted indole. nih.gov

Consequently, electrophilic substitution reactions on this scaffold, such as nitration, sulfonation, or Friedel-Crafts reactions, would require harsh conditions. If substitution were to occur, it would be directed to the available positions on the benzene moiety, C5 and C6. The precise regioselectivity would be governed by a complex interplay of the electronic effects of the existing substituents. For instance, studies on other halogenated indoles have shown that further halogenation can occur on the benzene ring. nih.gov Research on 2-CF3-indole, which also possesses a deactivating group, demonstrated that bromination can occur at the C5-position. nih.gov Enzymatic halogenation has been shown to be highly selective for the C3 position on various indole substrates, including those with electron-withdrawing groups, though this represents a biochemical rather than a standard synthetic approach. nih.govfrontiersin.org

Table 1: Predicted Outcomes for Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Potential Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Mixture of 5-nitro and 6-nitro derivatives | Harsh conditions required; risk of decomposition. |

| Bromination | Br₂/FeBr₃ | Mixture of 5,7-dibromo and 6,7-dibromo derivatives | The existing halogens deactivate the ring, making further substitution difficult. |

Nucleophilic Substitution Reactions Involving Halogen Moieties

The halogen atoms on the 7-Bromo-3,4-dichloro-1H-indole core are potential sites for nucleophilic aromatic substitution (SNAr). This type of reaction is generally facilitated on electron-poor aromatic rings, where the rate is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this molecule, the halogens themselves contribute to the electron deficiency of the ring system.

The relative reactivity of the three halogens towards nucleophiles is not straightforward:

C3-Cl: This chlorine is on the pyrrole ring. While this ring is inherently more electron-rich, the chlorine can be displaced in some contexts, as seen in related 3-haloindoles bearing electron-withdrawing groups. nih.gov

C4-Cl: This chlorine is on the benzene ring, ortho to the C3-Cl and meta to the C7-Br. Its position relative to the other electron-withdrawing groups may make it susceptible to attack.

C7-Br: This bromine is on the benzene ring.

In SNAr reactions, the typical leaving group ability is F > Cl > Br > I, which is opposite to the trend in SN2 reactions and is due to the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.com Base-promoted SNAr reactions of chloroarenes with indoles (acting as nucleophiles) have been reported, suggesting the feasibility of such transformations. nih.gov Given the electronic environment, it is plausible that the C4-Cl could be displaced by strong nucleophiles like alkoxides or amines under forcing conditions, although selective substitution would be a significant challenge.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Halogen Position | Nucleophile | Potential Product | Plausibility & Notes |

|---|---|---|---|

| C4-Cl | NaOMe | 7-Bromo-3-chloro-4-methoxy-1H-indole | Potentially feasible under harsh conditions (high temperature, strong base). The cumulative electron-withdrawing effect of the other halogens may activate this position. |

| C3-Cl | PhSNa | 7-Bromo-4-chloro-3-(phenylthio)-1H-indole | Displacement at C3 has been observed in other activated indoles. nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

The halogen atoms on 7-Bromo-3,4-dichloro-1H-indole provide excellent opportunities for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. A key aspect of the reactivity in this context is the differential reactivity of C-Br versus C-Cl bonds in typical palladium-catalyzed processes. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the C7 position. wikipedia.org

Suzuki-Miyaura Coupling: Selective coupling at the C7 position can be readily achieved by reacting the indole with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl or vinyl substituents at C7, leaving the C3 and C4 chloro-substituents intact for potential subsequent transformations. rsc.orgnih.gov

Heck Reaction: The palladium-catalyzed reaction with alkenes is also expected to proceed selectively at the C7-Br bond to yield 7-alkenyl-3,4-dichloro-1H-indoles. mdpi.comresearchgate.netcdnsciencepub.com This provides a direct route to vinylated indoles, which are valuable synthetic intermediates.

Sonogashira Coupling: The coupling of terminal alkynes with the C7-Br position can be accomplished using a palladium catalyst, often with a copper(I) co-catalyst, although copper-free conditions are also effective and sometimes preferred for indole substrates. wikipedia.orgacs.orgnih.gov This reaction introduces an alkynyl moiety at the C7 position, a versatile functional group for further chemistry, including click reactions or cyclizations.

Table 3: Predicted Selective Cross-Coupling Reactions at the C7-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-3,4-dichloro-1H-indole |

| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, Et₃N | 7-(Alkenyl)-3,4-dichloro-1H-indole |

Reactions at the N-H Position of the Indole Ring

The N-H proton of the indole ring is weakly acidic and can be readily removed by a suitable base (e.g., NaH, K₂CO₃, LiHMDS) to generate a nucleophilic indolide anion. researchgate.net This anion can then react with a variety of electrophiles, allowing for functionalization at the nitrogen atom. This is a fundamental and widely used set of reactions in indole chemistry. nih.govorganic-chemistry.org

N-Alkylation and N-Arylation: The indole can be alkylated using alkyl halides in the presence of a base. nih.govresearchgate.net N-arylation can be achieved via Buchwald-Hartwig amination conditions with aryl halides. organic-chemistry.org

N-Acylation: Reaction with acyl chlorides or anhydrides provides N-acylindoles. researchgate.netresearchgate.net These derivatives are important in their own right and the N-acyl group can also serve as a protecting group. Modern methods also allow for N-acylation using less reactive precursors like thioesters or aldehydes. rsc.orgnih.gov

N-Sulfonylation: The nitrogen can be protected with sulfonyl groups, such as a tosyl (Ts) or phenylsulfonyl (PhSO₂) group, by reaction with the corresponding sulfonyl chloride. This protection scheme is often employed to increase stability, modify the electronic properties of the ring, and direct lithiation to the C2 position. nih.govresearchgate.net

Table 4: Representative Reactions at the Indole N-H Position

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | R-X (e.g., CH₃I), Base (e.g., NaH) | 1-Alkyl-7-bromo-3,4-dichloro-1H-indole |

| N-Acylation | (RCO)₂O or RCOCl, Base | 1-Acyl-7-bromo-3,4-dichloro-1H-indole |

| N-Sulfonylation | TsCl, Base (e.g., Pyridine) | 7-Bromo-3,4-dichloro-1-(tosyl)-1H-indole |

Cyclization Reactions and Ring Annulation Strategies

The functional groups present on the 7-Bromo-3,4-dichloro-1H-indole scaffold, or those introduced through the reactions described above, can be leveraged to construct new fused ring systems. These strategies are crucial for building complex polycyclic indole alkaloids and related structures. mdpi.comrsc.org

Intramolecular Heck Reaction: A powerful strategy involves installing an alkenyl chain on the indole nitrogen (via N-alkylation) and then performing an intramolecular Heck reaction with the C7-bromo substituent to form a new six- or seven-membered ring fused across the N1 and C7 positions. sci-hub.se

Radical Cyclization: An aryl radical can be generated at the C7 position from the C7-Br bond using radical initiators (e.g., (Bu)₃SnH/AIBN). If a suitable radical acceptor, such as an alkene or alkyne, is tethered to the indole nitrogen, an intramolecular cyclization can occur to forge a new ring. This approach has been used to build pyrrolo[3,2,1-ij]quinoline ring systems from related 7-bromoindoles. mdpi.comacs.org

Cyclization following Cross-Coupling: A two-step sequence can be envisioned where a C7-functionalized indole, prepared via Suzuki or Sonogashira coupling, undergoes a subsequent intramolecular cyclization reaction. For example, coupling with 2-formylphenylboronic acid at C7 could be followed by an intramolecular condensation with the N-H to form a new diazepine (B8756704) ring.

These examples highlight the potential of 7-Bromo-3,4-dichloro-1H-indole as a building block for creating more complex heterocyclic architectures.

Table 5: Compound Names Mentioned in Article

| Compound Name |

|---|

| 7-Bromo-3,4-dichloro-1H-indole |

| 5,7-dibromo-3,4-dichloro-1H-indole |

| 6,7-dibromo-3,4-dichloro-1H-indole |

| 5-nitro-7-bromo-3,4-dichloro-1H-indole |

| 6-nitro-7-bromo-3,4-dichloro-1H-indole |

| 5-acyl-7-bromo-3,4-dichloro-1H-indole |

| 6-acyl-7-bromo-3,4-dichloro-1H-indole |

| 7-Bromo-3-chloro-4-methoxy-1H-indole |

| 7-Bromo-4-chloro-3-(phenylthio)-1H-indole |

| 7-(Dialkylamino)-3,4-dichloro-1H-indole |

| 7-Aryl-3,4-dichloro-1H-indole |

| 7-(Alkenyl)-3,4-dichloro-1H-indole |

| 7-(Alkynyl)-3,4-dichloro-1H-indole |

| 1-Alkyl-7-bromo-3,4-dichloro-1H-indole |

| 1-Acyl-7-bromo-3,4-dichloro-1H-indole |

| 7-Bromo-3,4-dichloro-1-(tosyl)-1H-indole |

| 1-Aryl-7-bromo-3,4-dichloro-1H-indole |

| 2-CF3-indole |

Structure Activity Relationship Sar Studies for Halogenated Indoles, with Emphasis on 7 Bromo 3,4 Dichloro 1h Indole Analogs

Impact of Halogen Position and Identity on Biological Activity

The position and type of halogen substituent on the indole (B1671886) ring are critical determinants of biological activity. Studies have consistently shown that halogenation can enhance the potency and selectivity of indole derivatives for various biological targets.

The presence of halogens such as fluorine, chlorine, or bromine at positions C4, C5, C6, or C7 of the indole's aromatic ring can significantly affect the molecule's interaction with biological targets. mdpi.comnih.gov For instance, in the context of anticancer activity, halogenation at the C5 or C7 position has been shown to influence cytotoxicity. mdpi.com Specifically, a chlorine atom at the C4 position of the indole ring has demonstrated exceptional activity in some series of compounds, with activity decreasing when the halogen is moved to the C5 or C6 positions. nrfhh.com

The identity of the halogen also plays a crucial role. In a study of tricyclic indoline (B122111) resistance-modifying agents, maintaining a bromine atom at the R2 position was found to be optimal for activity. acs.org While replacing bromine with chlorine slightly reduced activity, it also significantly decreased toxicity against mammalian cells. acs.org Dihalogenated derivatives, particularly those with one halogen on the C5 of the indole ring and another on a separate benzoxazine (B1645224) moiety, have resulted in more potent compounds compared to their monohalogenated or unsubstituted counterparts. mdpi.com

In the context of antibacterial activity against Vibrio parahaemolyticus, the position of the halogenated substituent is a key determinant of its effectiveness. researchgate.net Halogenated indole derivatives, such as 4-chloroindole (B13527) and 7-chloroindole (B1661978), have been shown to strongly influence virulence factors. researchgate.net The presence of a chlorine atom at the 4th position of the indole ring was confirmed to contribute significantly to bioactivity. researchgate.net

Furthermore, in the development of αvβ3/αvβ5 integrin dual inhibitors, the introduction of a halogen at the C3-position of a naphthalene-1,4-dione ring, which can be considered an indole analog, was found to be essential for biological activity. rsc.org Unsubstituted or methyl-substituted compounds at this position were inactive, while 2-bromo-substituted compounds exhibited better cytotoxicity. rsc.org

The following table summarizes the impact of halogen position on the biological activity of various indole derivatives based on available research findings.

| Compound Series | Halogen Position | Halogen Identity | Observed Biological Activity |

| Anticancer Indoles | C5 or C7 | F, Cl, Br | Influences cytotoxicity mdpi.com |

| Pyridine Derivatives | C4 | Cl | Exceptional antitumor activity nrfhh.com |

| Pyridine Derivatives | C5 or C6 | Cl | Decreased antitumor activity nrfhh.com |

| Tricyclic Indolines | R2 (5-position) | Br | Optimal resistance-modifying activity acs.org |

| Tricyclic Indolines | R2 (5-position) | Cl | Slightly reduced activity, lower toxicity acs.org |

| Dihalogenated Indole Benzoxazines | C5 (Indole) + C6/C7 (Benzoxazine) | Halogen | More potent than monohalogenated analogs mdpi.com |

| Antibacterial Indoles | C4 | Cl | Significant bioactivity against V. parahaemolyticus researchgate.net |

| Naphthalene-1,4-diones | C3 | Halogen | Essential for biological activity rsc.org |

| Naphthalene-1,4-diones | C2 | Br | Better cytotoxicity than unsubstituted analogs rsc.org |

Influence of Substituents at N1, C2, C3, and Aromatic Ring Positions

Beyond halogenation, substituents at other positions of the indole ring, including the N1, C2, and C3 positions, as well as other locations on the aromatic ring, play a crucial role in modulating biological activity.

N1-Position: The N1 position of the indole ring is a key site for modification. The steric effect at this position can significantly influence biological activity. nih.gov For instance, introducing bulky substituents like alkyl or benzyl (B1604629) groups at the N1 position can reduce or even eliminate anti-cancer activity. nih.gov In the synthesis of 3-aroylindoles, N-substitution with groups like ethyl or 2-chlorobenzyl was explored, leading to a variety of analogs with differing activities. tandfonline.com

C2-Position: The C2 position is also a target for substitution. While electrophilic alkylation typically occurs at the C3 position, functionalization at the C2 position is more challenging, often requiring specific catalytic systems. acs.org The development of enantioselective alkylation at the C2-position is an area of active research, particularly for indoles lacking substituents at N1 and C3. acs.org

C3-Position: The C3 position is the most common site for electrophilic substitution on the indole ring. nih.gov The introduction of various groups at this position has been a widely used strategy in drug discovery. For example, the introduction of an aryl group substituted with bromine at the C3 position has shown favorable results in tyrosine kinase inhibition. mdpi.com In another study, the introduction of an indole group at the C-3 position of oleanolic acid was found to enhance its biological activity. nih.gov

Aromatic Ring Positions: Substituents on the benzene (B151609) portion of the indole ring also significantly impact activity. In a study of indole-containing amidinohydrazones, a methyl group at the C7-position resulted in a 10-fold increase in potency compared to the unsubstituted analog, suggesting that this position may interact with a hydrophobic binding pocket. nih.gov Conversely, a methoxy (B1213986) group at the C4-position completely abolished activity. nih.gov The presence of electron-withdrawing groups on the indole-ring was found to have a positive effect in certain cross-coupling reactions, leading to increased yields. mdpi.com

The following table provides examples of how substituents at various positions influence the biological activity of indole derivatives.

| Position | Substituent | Compound Series | Effect on Biological Activity |

| N1 | Alkyl, Benzyl | Anticancer Indoles | Reduced or eliminated activity nih.gov |

| N1 | Ethyl, 2-Chlorobenzyl | 3-Aroylindoles | Modulated activity tandfonline.com |

| C2 | Alkyl | General Indoles | Challenging to introduce, active area of research acs.org |

| C3 | Aryl with Br | Tyrosine Kinase Inhibitors | Favorable results mdpi.com |

| C3 | Indole | Oleanolic Acid Derivatives | Enhanced biological activity nih.gov |

| C7 | Methyl | Amidinohydrazones | 10-fold increase in potency nih.gov |

| C4 | Methoxy | Amidinohydrazones | Abolished activity nih.gov |

| Aromatic Ring | Electron-withdrawing groups | Indoles in cross-coupling | Increased reaction yields mdpi.com |

Correlation between Electronic Properties and Biological Effects

The biological activity of halogenated indoles is intrinsically linked to their electronic properties, which are modulated by the type and position of substituents. The electron-withdrawing or electron-donating nature of these substituents can alter the electron density distribution within the indole ring system, thereby influencing interactions with biological targets.

Studies on the phytotoxicity of indoles have shown that compounds with stronger electron-acceptor groups exhibit higher levels of phytotoxicity, while those with electron-donor groups show lower activity. scirp.org This effect is rationalized by the polarization of the N-H bond in the heterocyclic ring. scirp.org Similarly, in a series of benzotriazole-thio derivatives, the electron-withdrawing effect of halogens was found to increase the electron density around an attached oxadiazole ring, enhancing the compound's effectiveness in interfering with bacterial cell walls and enzymatic activities. growingscience.com

In the context of 3D-QSAR studies on indole derivatives targeting the serotonin (B10506) transporter, an electrostatic contour map indicated that the presence of electron-rich atoms, such as a halogen at position 5 of the indole ring, is favorable for affinity. mdpi.com Conversely, the presence of a positive charge on the indole ring at the same position was also found to be favorable for activity, suggesting that other electron-withdrawing groups like CN, NO₂, and COR could be explored. mdpi.com

The lipophilic character of the molecules, often influenced by halogenation, also plays a significant role. In the study on phytotoxicity, a linear increase in activity was observed with an increasing lipophilic character of the compounds. scirp.org

The following table illustrates the correlation between the electronic properties of substituents and the observed biological effects in different indole series.

| Compound Series | Substituent Property | Observed Biological Effect |

| Phytotoxic Indoles | Electron-acceptor groups | Higher phytotoxicity scirp.org |

| Phytotoxic Indoles | Electron-donor groups | Lower phytotoxicity scirp.org |

| Benzotriazole-thio Derivatives | Electron-withdrawing halogens | Enhanced antibacterial activity growingscience.com |

| Serotonin Transporter Inhibitors | Electron-rich atoms (e.g., halogen) at C5 | Favorable for affinity mdpi.com |

| Serotonin Transporter Inhibitors | Positive charge at C5 | Favorable for activity mdpi.com |

| Phytotoxic Indoles | Increased lipophilicity | Increased phytotoxic activity scirp.org |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools used to correlate the chemical structure of compounds with their biological activity. For halogenated indoles, QSAR models have been developed to predict their activity and guide the design of new, more potent analogs.

A 3D-QSAR model was generated to understand the relationship between halogenated indoles and their antibacterial activities against Vibrio parahaemolyticus. researchgate.net This model demonstrated that the arrangement of the aromatic ring and a hydrogen donor, along with the color cube representation of the indole ring, are essential for antibacterial activity. researchgate.net The model predicted that higher electronegative atoms, such as chloro and bromo, at the C4 and C5 positions would increase antibacterial activity. researchgate.net

In another study, QSAR models were developed for a series of indole derivatives to evaluate their potential as inhibitors of the SARS-CoV 3CL protease. mdpi.com These models, generated using CORAL software and Monte Carlo optimization, helped identify key molecular descriptors that influence inhibitory activity. mdpi.com

For a series of substituted amino derivatives of indole acting as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), QSAR models were developed using principal components analysis (PCA), multiple linear regression (MLR), nonlinear regression (RNLM), and artificial neural network (ANN) calculations. ijpsi.org The ANN model, in particular, showed a high squared correlation coefficient (R² of 0.971), indicating its strong predictive power. ijpsi.org

The development of robust QSAR models relies on the quality of the input data and the statistical methods used for model generation and validation. These models provide valuable insights into the structural requirements for biological activity and can significantly accelerate the drug discovery process for halogenated indole derivatives.

The table below highlights key aspects of various QSAR models developed for indole derivatives.

| Target/Activity | QSAR Methodology | Key Findings |

| Antibacterial activity against V. parahaemolyticus | 3D-QSAR | Arrangement of aromatic ring and hydrogen donor are crucial; electronegative atoms at C4/C5 increase activity. researchgate.net |

| SARS-CoV 3CL protease inhibition | CORAL software, Monte Carlo optimization | Identification of key molecular descriptors influencing inhibitory activity. mdpi.com |

| Icmt inhibition | PCA, MLR, RNLM, ANN | Development of predictive models with high correlation coefficients (ANN R² = 0.971). ijpsi.org |

Potential Applications and Future Perspectives in Chemical Biology

7-Bromo-3,4-dichloro-1H-indole as a Precursor for Advanced Chemical Probes

Chemical probes are essential tools designed to interrogate complex biological systems, enabling researchers to identify protein targets, visualize cellular processes, and elucidate mechanisms of action. 7-Bromo-3,4-dichloro-1H-indole is an exemplary precursor for the synthesis of such probes due to the distinct reactivity of its halogenated sites.

The key to its utility lies in the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 7-position is significantly more reactive than the carbon-chlorine bonds at the 3- and 4-positions. This reactivity differential allows for the selective functionalization of the indole (B1671886) core. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination can be performed chemoselectively at the C7-Br position, leaving the C-Cl bonds and the indole N-H intact for subsequent modifications.

This stepwise functionalization strategy enables the modular assembly of advanced chemical probes. A typical approach would involve:

Attachment of a functional moiety: A reporter group (e.g., a fluorophore for imaging), an affinity tag (e.g., biotin (B1667282) for pulldown assays), or a reactive group (e.g., a photo-activatable cross-linker for covalent target capture) can be installed at the 7-position via cross-coupling.

Further diversification: The remaining sites—the indole nitrogen and the less reactive chloro-substituents—can be modified to tune the probe's solubility, cell permeability, and binding affinity for its intended biological target.

The table below outlines the synthetic potential of the distinct reactive sites on 7-Bromo-3,4-dichloro-1H-indole for probe development.

| Reactive Site | Typical Reaction Type | Potential Functional Group to Install | Application in Chemical Probes |

|---|---|---|---|

| C7-Br (Bromo) | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Aryl/heteroaryl groups, alkynes, fluorescent tags (e.g., coumarin, fluorescein) | Core for fluorescent imaging probes; attachment point for linker-payload systems. |

| N1-H (Indole Nitrogen) | Alkylation, Acylation, Arylation | Alkyl chains, benzyl (B1604629) groups, polyethylene (B3416737) glycol (PEG) linkers | Modulation of solubility, membrane permeability, and steric profile. |

| C3-Cl / C4-Cl (Chloro) | Nucleophilic Aromatic Substitution (under harsh conditions), or retained for steric/electronic effects | Can be retained to provide specific steric bulk or participate in halogen bonding. | Fine-tuning target binding affinity and selectivity; blocking metabolic pathways. |

Role in the Design of Novel Bioactive Scaffolds

The development of novel therapeutics often relies on the exploration of new chemical space around proven pharmacophores. 7-Bromo-3,4-dichloro-1H-indole serves as an ideal starting point for creating libraries of novel bioactive compounds. The indole scaffold itself is known to interact with a wide range of biological targets, and the dense halogenation pattern of this specific derivative provides a unique combination of steric and electronic features to exploit in drug design .

Research has demonstrated that polyhalogenated indoles can exhibit potent activity against various targets, including protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer. The chlorine atoms at the 3- and 4-positions can occupy hydrophobic pockets within an enzyme's active site, while the bromine at the 7-position can form critical halogen bonds or serve as a vector for further chemical exploration . For example, derivatives of halogenated indoles have been investigated as inhibitors of Protein Kinase C (PKC), where the halogen atoms contribute to both potency and isoform selectivity .

The strategic placement of halogens on the indole ring can achieve several key objectives in scaffold design:

Vectorial Exploration: The C7-Br bond acts as a synthetic handle to systematically introduce a variety of substituents, allowing for the exploration of the surrounding chemical space within a protein's binding site to optimize affinity and selectivity.

Conformational Restriction: The bulky halogen atoms can lock the molecule into a specific conformation that is favorable for binding to the target protein, thereby increasing potency and reducing off-target effects.

Metabolic Blocking: Halogen atoms can be placed at positions on the indole ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This blocking effect can increase the metabolic stability and in vivo half-life of the resulting drug candidate .

The table below summarizes the utility of polyhalogenated indoles in creating bioactive scaffolds, drawing on established research principles.

| Target Class | Role of Halogenated Indole Scaffold | Key Contribution of Halogens | Relevant Research Context |

|---|---|---|---|

| Protein Kinases | Core structure for ATP-competitive inhibitors. | Forms halogen bonds with hinge-region backbone atoms; occupies hydrophobic pockets. | Design of selective inhibitors for PKC, CDK, and other kinase families . |

| Antimicrobial Agents | Scaffold for compounds targeting bacterial cell wall synthesis or enzymes. | Increases lipophilicity for enhanced membrane penetration; provides specific interactions with bacterial protein targets. | Development of novel antibiotics to combat resistant strains . |

| GPCR Modulators | Base structure for ligands targeting G-protein coupled receptors. | Fine-tunes receptor subtype selectivity through precise steric and electronic interactions. | Exploration of new chemical space for CNS-active agents . |

Contribution to Understanding Halogen Effects in Drug Design

The incorporation of halogens is a prevalent strategy in modern drug design, yet the precise contributions of these atoms to molecular recognition are an area of active investigation. 7-Bromo-3,4-dichloro-1H-indole is a valuable model system for studying these effects. The presence of two different halogens (bromine and chlorine) at distinct positions allows for a comparative analysis of their roles in mediating protein-ligand interactions.

A primary mechanism through which halogens contribute to binding affinity is halogen bonding . This is a non-covalent interaction where a region of positive electrostatic potential on the outer surface of the halogen atom (the σ-hole) interacts favorably with an electron-rich atom, such as a backbone carbonyl oxygen or a carboxylate side chain in a protein . The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). The C7-Br group on the indole is a potent halogen bond donor, capable of forming strong, directional interactions that can anchor a ligand within its binding site, contributing significantly to affinity and selectivity.

Beyond halogen bonding, the halogens in 7-Bromo-3,4-dichloro-1H-indole influence key physicochemical properties:

Lipophilicity: Halogenation systematically increases the molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes and access intracellular targets.

Acidity: The electron-withdrawing nature of the halogens increases the acidity of the indole N-H proton, which can alter its hydrogen bonding capabilities.

Molecular Shape and Volume: The size of the halogen atoms (Br > Cl) directly impacts the molecule's shape and volume, influencing how it fits into a binding pocket.

Emerging Research Areas for Polyhalogenated Indoles

While the primary focus for compounds like 7-Bromo-3,4-dichloro-1H-indole has been in medicinal chemistry, their unique properties suggest potential in other emerging scientific fields. The future application of polyhalogenated indoles is likely to expand beyond traditional drug discovery into new and interdisciplinary domains.

Organic Materials Science: The electron-deficient, π-conjugated system of polyhalogenated indoles makes them attractive candidates for building blocks in organic electronics. The halogen atoms can be used to tune the HOMO/LUMO energy levels, influence solid-state packing through intermolecular halogen-halogen or halogen-π interactions, and enhance the performance of materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Supramolecular Chemistry and Crystal Engineering: The strong and directional nature of halogen bonding makes these indoles excellent components for designing complex, self-assembling supramolecular architectures. Researchers can use them to construct well-defined crystalline materials, liquid crystals, or functional gels with tailored properties.

Agrochemicals: The indole scaffold is found in natural and synthetic plant growth regulators. The introduction of multiple halogens can enhance the potency and modulate the environmental persistence of new herbicides or fungicides, providing novel solutions for crop protection.

Catalysis: Halogen bonding is emerging as a powerful tool in organocatalysis for activating substrates. Polyhalogenated indoles could serve as or be incorporated into novel catalysts that utilize these directional non-covalent interactions to control the stereoselectivity and efficiency of chemical reactions.

The continued exploration of the synthesis and reactivity of 7-Bromo-3,4-dichloro-1H-indole and related structures will undoubtedly uncover further applications, solidifying the role of polyhalogenated heterocycles as indispensable platforms for innovation in science and technology.

Conclusion

Summary of Current Research Landscape for 7-Bromo-3,4-dichloro-1H-indole and Related Structures

The current research landscape surrounding 7-Bromo-3,4-dichloro-1H-indole is primarily centered on its utility as a synthetic intermediate in the creation of more complex, biologically active molecules. While not extensively studied for its standalone therapeutic properties, its value as a foundational scaffold is well-recognized within the scientific community. The strategic placement of bromine and chlorine atoms on the indole (B1671886) ring provides a unique combination of reactivity and structural features that are highly sought after in medicinal chemistry.

Research into related polyhalogenated indoles has demonstrated their significant potential, particularly in the development of kinase inhibitors. The type and position of the halogen substituents on the indole core are critical in modulating the binding affinity and selectivity of these compounds for various protein kinases. This has led to the identification of potent inhibitors for enzymes implicated in proliferative diseases like cancer. The specific substitution pattern of 7-Bromo-3,4-dichloro-1H-indole, with halogens at the 3, 4, and 7 positions, offers a distinct electronic and steric profile that influences the biological activity of its derivatives.

Significance of Polyhalogenated Indoles in Future Academic Research

The significance of polyhalogenated indoles, including 7-Bromo-3,4-dichloro-1H-indole, in future academic research is substantial and spans multiple scientific disciplines. Their unique chemical characteristics and inherent biological potential ensure their continued exploration.

In the realm of medicinal chemistry, future research will likely concentrate on the rational design and synthesis of novel polyhalogenated indole derivatives as highly potent and selective modulators of therapeutic targets. A deeper understanding of the structure-activity relationships (SAR) governed by the halogen substitution patterns will be crucial for developing next-generation therapeutics with improved efficacy and reduced off-target effects. The use of computational modeling and advanced screening techniques will undoubtedly accelerate the discovery of new lead compounds based on this scaffold.

From a synthetic chemistry standpoint, the development of more efficient, sustainable, and regioselective methods for the synthesis and functionalization of polyhalogenated indoles will remain a key area of investigation. This includes the exploration of novel catalytic systems and the development of late-stage functionalization strategies to rapidly access diverse chemical space. The unique reactivity imparted by the halogen atoms will continue to be harnessed for the construction of complex molecular architectures.

Furthermore, the distinct electronic properties of polyhalogenated indoles make them intriguing candidates for applications in materials science. Their incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), could lead to novel materials with tailored optoelectronic properties. The ability to fine-tune these properties through precise halogenation patterns presents a promising avenue for future research and development.

Q & A

Q. What are the standard protocols for synthesizing 7-Bromo-3,4-dichloro-1H-indole, and how can purity be optimized?

Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For example, bromination of indole derivatives can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under inert conditions. Chlorination at the 3- and 4-positions may require regioselective strategies, such as using sulfuryl chloride (SO₂Cl₂) with precise temperature control (0–5°C) to avoid over-substitution . Purity optimization involves:

- Flash column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.

- Recrystallization from ethanol/water mixtures to isolate the final product.

- Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer : Adopt a factorial design ( ) to evaluate stability:

- Independent Variables : pH (3, 7, 11), temperature (25°C, 40°C, 60°C).

- Dependent Variables : Degradation rate (HPLC), byproduct formation (LC-MS).

- Control : Store samples in amber vials under nitrogen to prevent photodegradation and oxidation.

- Kinetic Analysis : Use Arrhenius equations to predict shelf-life under standard conditions.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for halogenated indoles in cross-coupling reactions?

Methodological Answer : Contradictions often arise from differences in electronic effects (e.g., bromine vs. chlorine electronegativity) or steric hindrance . To reconcile

Q. How can AI-driven models optimize reaction conditions for novel derivatives of 7-Bromo-3,4-dichloro-1H-indole?

Methodological Answer : Integrate machine learning (ML) with experimental data ( ):

- Training Data : Compile historical reaction parameters (solvent polarity, catalyst loading, time).

- Model Architecture : Use a neural network (Python/TensorFlow) to predict optimal conditions.

- Validation : Compare AI-predicted yields with lab-scale experiments (e.g., batch reactors).

- Case Study : ML reduced trial runs by 40% in indole-azide click reactions (Reference: ).

Q. What theoretical frameworks guide mechanistic studies of electrophilic substitution in polyhalogenated indoles?

Methodological Answer : Base studies on Frontier Molecular Orbital (FMO) theory ( ):

- HOMO-LUMO Analysis : Calculate using software like ORCA to identify nucleophilic/electrophilic sites.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between σ-complex and π-complex pathways.

- Solvent Effects : Apply the Kamlet-Taft equation to correlate solvent polarity with reaction rates.

Q. How can researchers address discrepancies in biological activity data for indole derivatives across cell lines?

Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions ().

- Meta-Analysis : Apply Cochran’s Q test to assess heterogeneity in published IC₅₀ values.

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects.

Q. What advanced separation techniques improve the scalability of 7-Bromo-3,4-dichloro-1H-indole purification?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.